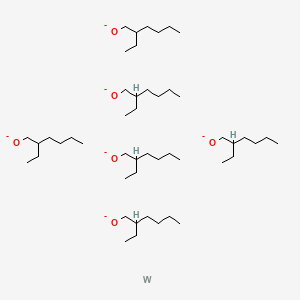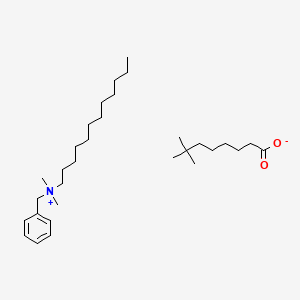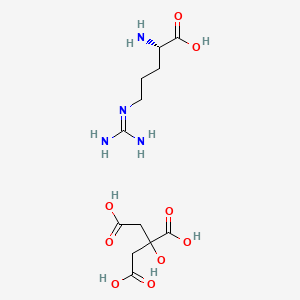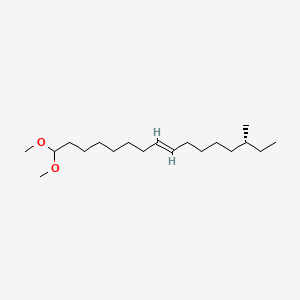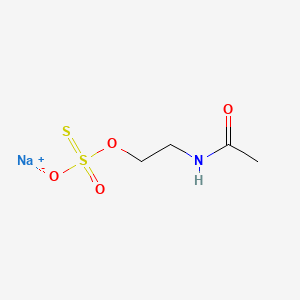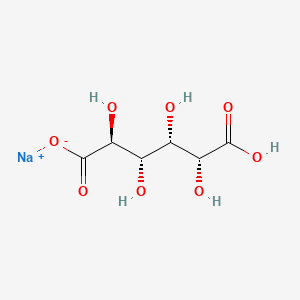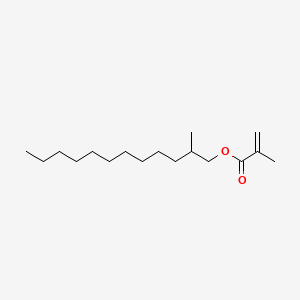
2-Methyldodecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2-methyldodecanol.
Aplicaciones Científicas De Investigación
2-Methyldodecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Incorporated into dental materials and drug delivery systems.
Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- Methacrylic acid, dodecyl ester
Uniqueness
2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.
Propiedades
Número CAS |
94158-96-0 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |
Clave InChI |
DIUOAZFIHVLGKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
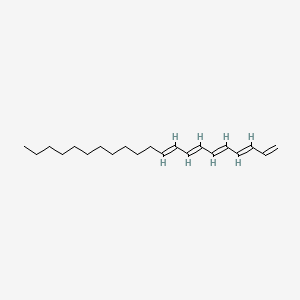

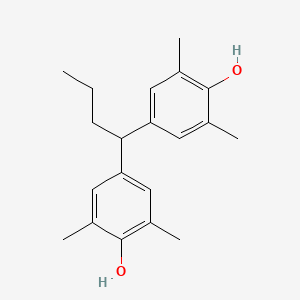
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
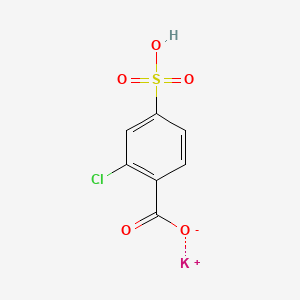
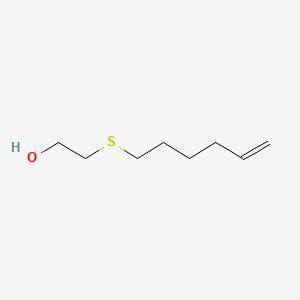
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
